molecular formula C11H20INO2Zn B2682683 [(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc CAS No. 1160623-68-6

[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc

Cat. No. B2682683
CAS RN: 1160623-68-6
M. Wt: 390.57
InChI Key: OTRQWELEZWQXPJ-UHFFFAOYSA-M
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Description

[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc is a chemical compound that has gained significant attention in the field of scientific research. This compound is used in various applications, including drug discovery, medicinal chemistry, and organic synthesis. The purpose of

Mechanism of Action

The mechanism of action of [(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc is not fully understood. However, it is believed to act as a nucleophile in various reactions, including cross-coupling reactions and C-H activation reactions. It is also believed to act as a Lewis acid in some reactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound has low toxicity and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc has several advantages for lab experiments. It is easy to handle and store, and it is readily available from commercial sources. It is also a versatile reagent that can be used in various reactions. However, this compound has some limitations, including its low solubility in water and its limited stability under certain conditions.

Future Directions

[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc has several potential future directions. One area of research is the development of new synthetic methods for this compound. Another area of research is the application of this compound in drug discovery research. Additionally, this compound could be used as a building block for the synthesis of new chemical compounds with potential therapeutic applications.
Conclusion
This compound is a versatile compound that has gained significant attention in the field of scientific research. This compound has several potential applications in drug discovery, organic synthesis, and medicinal chemistry. While the mechanism of action and biochemical and physiological effects of this compound are not fully understood, it has low toxicity and does not cause significant adverse effects in animal models. Future research directions for this compound include the development of new synthetic methods and the application of this compound in drug discovery research.

Synthesis Methods

The synthesis of [(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc involves the reaction of 1-tert-butoxycarbonyl-4-piperidone with iodine and zinc powder. The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine. The resulting product is a white to off-white powder that is soluble in organic solvents.

Scientific Research Applications

[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc has been extensively used in scientific research due to its unique properties. This compound is used as a reagent in organic synthesis and as a building block for the synthesis of various chemical compounds. It is also used in drug discovery research to develop new drugs for the treatment of various diseases.

properties

IUPAC Name

tert-butyl 4-methanidylpiperidine-1-carboxylate;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO2.HI.Zn/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4;;/h9H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIIWPLLSUFMHS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[CH2-].[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172752
Record name [[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]methyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160623-68-6
Record name [[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]methyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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